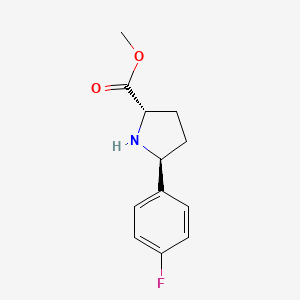![molecular formula C6H6Cl2N2OS B2838350 [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol CAS No. 1379349-77-5](/img/structure/B2838350.png)
[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol” is a chemical compound with the CAS Number: 1379349-77-5 . It has a molecular weight of 225.1 . The IUPAC name for this compound is [4,6-dichloro-2-(methylsulfanyl)-5-pyrimidinyl]methanol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol” and similar compounds has been a topic of interest in organic chemistry . The synthesis often involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .Molecular Structure Analysis
The InChI code for “[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol” is 1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol” is a powder that is stored at room temperature . Its molecular formula is C6H6Cl2N2OS, and it has a molecular weight of 225.1 .Applications De Recherche Scientifique
Organic Synthesis and Functional Models
Research on compounds structurally related to "[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol" often focuses on their synthesis and application as functional models or intermediates in the creation of more complex molecules. For instance, studies have shown that certain pyrimidine derivatives serve as functional models for understanding enzyme reactions or as intermediates in the synthesis of agricultural chemicals and pharmaceuticals. These compounds demonstrate the potential for application in catalysis and the development of new synthetic methodologies (Duda, Pascaly, & Krebs, 1997).
Antimicrobial and Anticancer Agents
Pyrimidine derivatives have also been explored for their antimicrobial and anticancer properties. Research into novel pyrazole derivatives containing pyrimidinyl moieties indicates their potential as antimicrobial and anticancer agents. This suggests that derivatives of pyrimidines, possibly including those structurally similar to "[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol," could play a role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Methanol-Related Research
Given the mention of methanol in the compound's name, research into the production, applications, and behavior of methanol itself is relevant. Methanol is a key feedstock in the chemical industry, used in the synthesis of various compounds, including those related to pyrimidine. Studies on methanol's role as a clean-burning fuel, its use in synthesizing more complex chemicals, and its applications in energy storage and conversion highlight the broader context in which methanol and its derivatives, including pyrimidine compounds, are significant (Dalena et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKYAVIDXQDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)
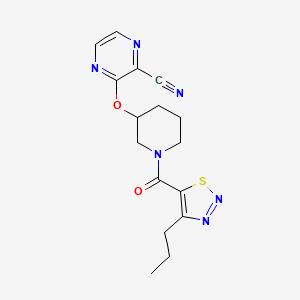


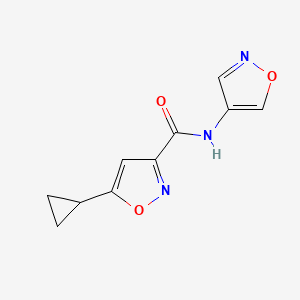

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)
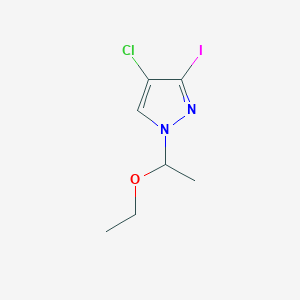
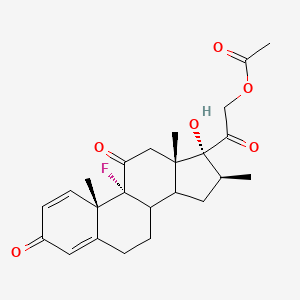
![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)
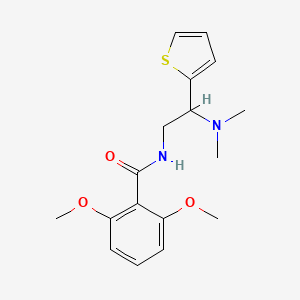
![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)
![N-mesityl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2838288.png)
